

S-Methyl Thioacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *S-Methyl thioacetate*

Cat. No.: B074164

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl thioacetate (SMTA) is an organosulfur compound with the chemical formula $\text{CH}_3\text{C}(\text{O})\text{SCH}_3$.^[1] This technical guide provides an in-depth overview of **S-Methyl thioacetate**, covering its discovery and history, physicochemical properties, synthesis methodologies, and analytical characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other relevant fields. Detailed experimental protocols for key synthesis methods are provided, and quantitative data are summarized in structured tables. Additionally, a conceptual workflow for its synthesis is presented using a Graphviz diagram.

Introduction

S-Methyl thioacetate, also known as methyl thioacetate or S-methyl ethanethioate, is a simple thioester that has garnered interest in various scientific domains.^{[2][3]} It is a colorless to pale yellow liquid with a characteristic pungent odor.^[3] In nature, it is found in a variety of plants and foodstuffs, contributing to the flavor and aroma profiles of products such as cheese, coffee, and onions.^{[1][2][4][5][6]} Beyond its role as a flavor compound, **S-Methyl thioacetate** serves as a versatile intermediate in organic synthesis and has been a subject of interest in studies related to prebiotic chemistry.^{[7][8]} Its utility stems from the reactivity of the thioester functional group, which can be readily transformed into other functionalities, making it a valuable building block for more complex molecules.^[7]

History and Discovery

While a definitive date for the initial discovery and isolation of **S-Methyl thioacetate** is not well-documented in readily available literature, its history is intrinsically linked to the broader exploration of thioesters and organosulfur chemistry. The synthesis and study of thioesters, in general, have been a part of organic chemistry for over a century, with early methods focusing on the reaction of thiols with acylating agents.

The development of various synthetic routes to thioacetates, such as the reaction of potassium thioacetate with alkyl halides, has been a common practice in organic synthesis.^[9] More contemporary methods continue to be developed, focusing on efficiency, milder reaction conditions, and environmental sustainability.^[10]

In recent decades, **S-Methyl thioacetate** has gained attention in the context of the "iron-sulfur world" hypothesis of the origin of life.^[8] Researchers have demonstrated its formation under plausible prebiotic conditions, suggesting its potential role as a simple precursor to more complex biomolecules like acetyl-CoA.^[8]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **S-Methyl thioacetate** is presented below.

Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	1534-08-3	[1]
Molecular Formula	C ₃ H ₆ OS	[1]
Molecular Weight	90.14 g/mol	[1] [11]
Appearance	Colorless to pale yellow liquid	[3]
Density	1.013 g/cm ³	[1]
Melting Point	96–97 °C	[1]
Boiling Point	97–99 °C	
Solubility	Soluble in organic solvents	[3]

Spectroscopic Data

Spectroscopic Technique	Key Data Points	Reference(s)
¹ H NMR	Chemical shifts (δ) in ppm: ~2.33 (s, 3H, CH ₃ -CO), ~2.25 (s, 3H, S-CH ₃)	[12]
¹³ C NMR	Chemical shifts (δ) in ppm: ~195.7 (C=O), ~30.8 (CO-CH ₃), ~11.5 (S-CH ₃)	[13]
Infrared (IR) Spectroscopy	C=O stretching frequency: ~1690 cm ⁻¹	[14] [15] [16]
Mass Spectrometry (MS)	m/z top peak: 43; m/z 2nd highest: 90; m/z 3rd highest: 45	[2] [17]
Raman Spectroscopy	Key vibrational modes have been assigned in the literature.	[14] [15] [16]

Synthesis of S-Methyl Thioacetate

S-Methyl thioacetate can be synthesized through various methods, ranging from traditional chemical syntheses to more modern enzymatic and electrochemical approaches.

General Synthetic Routes

Several common strategies for the synthesis of thioesters, including **S-Methyl thioacetate**, are:

- From Acid Chlorides and Thiols: The reaction of acetyl chloride with methanethiol or its corresponding sodium salt (sodium thiomethoxide).[9]
- From Carboxylic Acids and Thiols: Direct condensation of acetic acid and methanethiol using a dehydrating agent.
- Alkylation of Thioacetate Salts: Reaction of an alkali metal salt of thioacetic acid (e.g., potassium thioacetate) with a methylating agent like methyl iodide.[9]
- From Acetic Anhydride: Reaction of acetic anhydride with sodium thiomethoxide.[18]
- Prebiotic Synthesis: Formation from simple precursors like acetylene, methane thiol, and carbon monoxide under hydrothermal conditions.[19]

Detailed Experimental Protocols

This method provides a straightforward route to **S-Methyl thioacetate** with a reported yield of 42%.

- Materials:
 - Acetic anhydride
 - Sodium thiomethoxide
 - Water
- Procedure:
 - In a suitable reaction vessel, dissolve sodium thiomethoxide in water.
 - To this solution, add acetic anhydride.

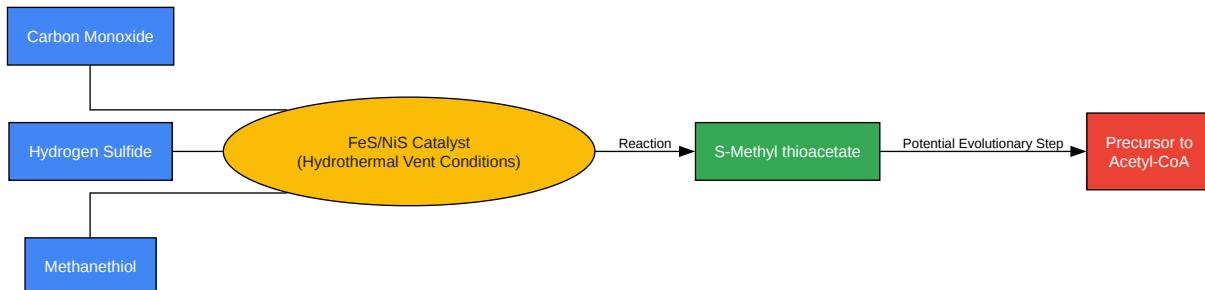
- Heat the reaction mixture to 60-70 °C and maintain for 2 hours.
- After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.
- Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain **S-Methyl thioacetate**.
- Further purification can be achieved by distillation.

This protocol describes the synthesis via the reaction of a thiol with an acetylating agent and can be adapted for methanethiol.

- Materials:

- Methanethiol (or a suitable precursor)
- Acetyl chloride or Acetic anhydride
- Pyridine or Triethylamine (as a base)
- Dichloromethane (DCM) or Diethyl ether (as solvent)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate

- Procedure:


- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methanethiol in the chosen anhydrous solvent.
- Cool the solution to 0 °C using an ice bath.
- Slowly add the base (1.1 equivalents), followed by the dropwise addition of the acetylating agent (1.1 equivalents).

- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography or distillation.

Role in Prebiotic Chemistry and Potential Signaling Pathways

S-Methyl thioacetate has been identified as a key molecule in the "iron-sulfur world" hypothesis for the origin of life.^[8] In this context, it is proposed to have formed under primordial hydrothermal vent conditions and acted as a precursor to acetyl-CoA, a central molecule in metabolism. The high-energy thioester bond in **S-Methyl thioacetate** could have provided the necessary energy for early metabolic reactions.

The formation of **S-Methyl thioacetate** in this scenario can be visualized as a key step in a prebiotic synthetic pathway.

[Click to download full resolution via product page](#)

Prebiotic synthesis pathway of **S-Methyl thioacetate**.

Conclusion

S-Methyl thioacetate is a molecule of significant interest due to its presence in natural products, its utility in organic synthesis, and its potential role in the origins of life. This guide has provided a detailed overview of its discovery, properties, synthesis, and characterization. The provided experimental protocols and summarized data offer a valuable resource for researchers and scientists working with this versatile thioester. Further research into its biological roles and applications in drug development may uncover new and exciting avenues for this fundamental organosulfur compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. S-Methyl thioacetate - Wikipedia [en.wikipedia.org]
- 2. S-Methyl thioacetate | C3H6OS | CID 73750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1534-08-3: S-Methyl thioacetate | CymitQuimica [cymitquimica.com]
- 4. Human Metabolome Database: Showing metabocard for S-Methyl thioacetate (HMDB0031189) [hmdb.ca]
- 5. methyl thioacetate, 1534-08-3 [thegoodsentscompany.com]
- 6. Showing Compound S-Methyl thioacetate (FDB003209) - FooDB [foodb.ca]
- 7. nbinfo.com [nbinfo.com]
- 8. Iron–sulfur world hypothesis - Wikipedia [en.wikipedia.org]
- 9. Thioester - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Methyl thiolacetate [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Infrared and Raman spectra of S-methyl thioacetate: toward an understanding of the biochemical reactivity of esters of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Methyl thiolacetate [webbook.nist.gov]
- 18. S-METHYL THIOACETATE synthesis - chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [S-Methyl Thioacetate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074164#discovery-and-history-of-s-methyl-thioacetate\]](https://www.benchchem.com/product/b074164#discovery-and-history-of-s-methyl-thioacetate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com